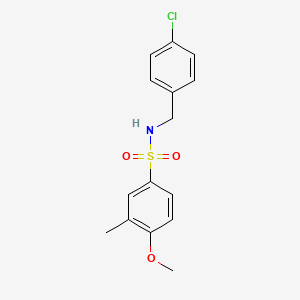
N-(4-chlorobenzyl)-4-methoxy-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-4-methoxy-3-methylbenzenesulfonamide, also known as CBM, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 343.84 g/mol. This compound has been extensively studied for its pharmacological properties and has shown promising results in various scientific studies.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-4-methoxy-3-methylbenzenesulfonamide is not yet fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. This compound also inhibits the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has been shown to have neuroprotective effects and can reduce the progression of neurodegenerative diseases.
実験室実験の利点と制限
N-(4-chlorobenzyl)-4-methoxy-3-methylbenzenesulfonamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound has been extensively studied for its pharmacological properties, and its mechanism of action is well understood. However, there are some limitations to the use of this compound in laboratory experiments. This compound has low water solubility, which can limit its use in certain experiments. This compound can also exhibit toxicity at high concentrations, which can limit its use in cell culture experiments.
将来の方向性
There are several future directions for the study of N-(4-chlorobenzyl)-4-methoxy-3-methylbenzenesulfonamide. Further studies are needed to fully understand the mechanism of action of this compound. The potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease needs to be further investigated. The use of this compound in combination with other drugs for the treatment of cancer needs to be explored. Further studies are also needed to optimize the synthesis of this compound and to increase its water solubility.
Conclusion
In conclusion, this compound is a sulfonamide compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties and has shown promising results in various scientific studies. This compound has anti-inflammatory, anti-cancer, and neuroprotective properties, and its potential use in the treatment of various diseases needs to be further investigated. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis.
合成法
The synthesis of N-(4-chlorobenzyl)-4-methoxy-3-methylbenzenesulfonamide involves the reaction of 4-chlorobenzyl chloride with 4-methoxy-3-methylbenzenesulfonamide in the presence of a base such as potassium carbonate. The reaction occurs under mild conditions and yields this compound as a white crystalline powder. The synthesis of this compound has been optimized to increase its yield and purity, making it a viable compound for scientific research.
科学的研究の応用
N-(4-chlorobenzyl)-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound has been shown to have neuroprotective effects and can reduce the progression of these diseases.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-11-9-14(7-8-15(11)20-2)21(18,19)17-10-12-3-5-13(16)6-4-12/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUUPVOJSIRGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

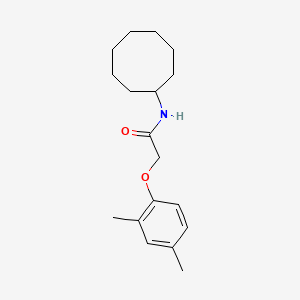
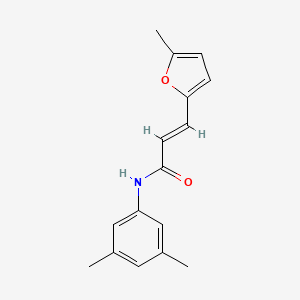
![N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5866406.png)
![4-methoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5866426.png)
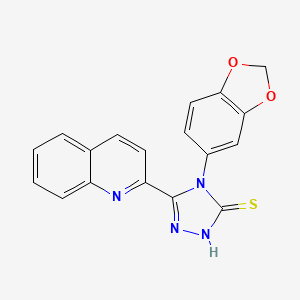
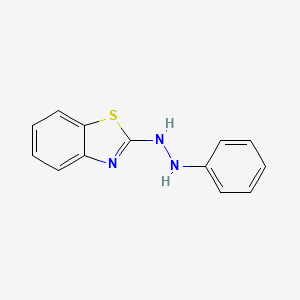
![4-[1-(5-methoxy-2-methylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5866446.png)
![4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5866454.png)
![3-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B5866464.png)
![methyl {[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5866466.png)
![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5866491.png)
![5-[(4-isopropylphenoxy)methyl]-N-3-pyridinyl-2-furamide](/img/structure/B5866492.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5866493.png)
![4-(4-fluorophenyl)-3-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5866495.png)